(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methanamine group attached to the 2nd position of the imidazo ring. Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and organic synthesis. The compound has garnered attention due to its potential therapeutic properties and its role in various biochemical pathways .
The compound is classified under the category of organic compounds and is identified by its unique chemical structure. Its molecular formula is , with a molecular weight of approximately 226.073 g/mol. The compound's CAS number is 886371-82-0, which helps in its identification across chemical databases .
The synthesis of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common synthetic route involves:
This method ensures high yields and purity by optimizing reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine consists of a bicyclic imidazo[1,2-a]pyridine framework with a bromine substituent at the 7th position and an amine group at the 2nd position.
Key structural data includes:
The presence of the bromine atom significantly influences both the chemical reactivity and biological activity of this compound compared to other derivatives lacking this substituent .
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include iodine and tert-butyl hydroperoxide for substitution reactions, while solvents like ethyl acetate are often employed .
The mechanism of action for (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine primarily involves its interaction with biological targets such as enzymes and receptors:
These interactions suggest that (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine could play a role in various physiological processes and may have therapeutic implications in drug development .
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry .
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several applications in scientific research:
The ongoing research into this compound highlights its versatility and importance in various scientific fields .
The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation reactions between α-halo carbonyl compounds and 2-aminopyridines. For 7-bromo derivatives, a sequential bromination-cyclization strategy proves most effective. The synthesis begins with regioselective bromination of 2-aminopyridine at the meta-position (C7) using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane (DCM) or acetonitrile at 0–25°C. This achieves 70–85% regioselectivity for the 7-bromo isomer due to the directing effect of the amino group .
The brominated intermediate then undergoes acid-catalyzed cyclization with α-halo ketones (e.g., chloroacetone) to form the imidazo[1,2-a]pyridine core. Critical parameters include:
The final methanamine installation employs reductive amination of the 2-carbaldehyde intermediate or nucleophilic substitution on 2-chloromethyl derivatives using phthalimide/KI followed by hydrazine deprotection. Yields for this three-step sequence range from 45–60% [7].
Table 1: Bromination Agents for 2-Aminopyridine Precursors
Bromination Agent | Solvent | Temp (°C) | 7-Bromo Selectivity (%) | Yield (%) |
---|---|---|---|---|
Br₂ | DCM | 0 | 85 | 78 |
NBS | Acetonitrile | 25 | 70 | 82 |
CuBr₂ | DMF | 60 | 65 | 75 |
Achieving high C7-regioselectivity during bromination avoids chromatographic separation of isomers, significantly improving synthetic efficiency. Key advancements include:
Table 2: Solvent and Catalyst Impact on 7-Bromination Regioselectivity
Conditions | Catalyst | 7:5-Bromo Isomer Ratio | Reaction Time (h) |
---|---|---|---|
Br₂/DCM | None | 8.5:1 | 2 |
NBS/CH₃CN | None | 7:1 | 1.5 |
KBr/Oxone®/H₂O:CH₃CN (1:1) | I₂ (5 mol%) | 12:1 | 0.5 |
NBS/DMF | ZnCl₂ (5 mol%) | 15:1 | 3 |
The primary amine group in (7-bromoimidazo[1,2-a]pyridin-2-yl)methanamine necessitates protection during halogenation or cross-coupling reactions to prevent side reactions. Optimal strategies include:
Notably, Boc protection maintains orthogonality during Pd-catalyzed cross-coupling at C7-Br, enabling sequential functionalization [10].
Table 3: Amine Protection/Deprotection Method Comparison
Protection Group | Reagent | Conditions | Deprotection Method | Overall Yield (%) |
---|---|---|---|---|
Boc | Boc₂O, DMAP | THF, 25°C, 12 h | TFA/DCM (1:1), 1 h | 90 |
Cbz | CbzCl, Na₂CO₃ | Dioxane/H₂O, 0°C → 25°C | H₂/Pd-C (10 bar), 3 h | 92 |
Ts | TsCl, Et₃N | DCM, 0°C → 25°C, 6 h | Mg/MeOH, reflux, 8 h | 75 |
Conventional syntheses of imidazopyridines often involve toxic solvents (DMF, DCM) and transition metals, generating environmentally burdensome waste. Recent advances emphasize sustainable approaches:
These methods align with green metrics:
Table 4: Green Synthesis Metrics Comparison
Method | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | PMI | E-Factor |
---|---|---|---|---|---|---|
PPA/H₃PO₃ cyclization [7] | PPA/H₃PO₃ (neat) | 160 | 2 h | 77 | 3.2 | 2.5 |
MW solvent-free [6] | Al₂O₃ (solid support) | 140 (MW) | 15 min | 85 | 1.8 | 0.9 |
Conventional thermal route | ZnCl₂/EtOH | 80 | 8 h | 60 | 12.5 | 25 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1